molecular formula C19H24N4O3S B215274 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine

Cat. No. B215274
M. Wt: 388.5 g/mol
InChI Key: ZHRQLPDDGKMPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine, commonly known as CCT018159, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

CCT018159 works by inhibiting the activity of AKT, a protein that is involved in the regulation of cell growth and survival. AKT is activated by a signaling pathway that is frequently overactive in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting AKT, CCT018159 blocks this signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
CCT018159 has been found to have several biochemical and physiological effects. Studies have shown that CCT018159 inhibits the phosphorylation of AKT, leading to the inhibition of downstream signaling pathways that are involved in cell growth and survival. CCT018159 has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, CCT018159 has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of CCT018159 is its specificity for AKT, which makes it a useful tool for studying the role of AKT in cancer cell growth and survival. However, one of the limitations of CCT018159 is its relatively low potency, which may limit its effectiveness in certain experimental settings. In addition, the synthesis of CCT018159 is relatively complex, which may limit its availability and affordability for some researchers.

Future Directions

There are several future directions for the use of CCT018159 in cancer research. One direction is the development of more potent and selective AKT inhibitors, which may enhance the effectiveness of AKT inhibition in cancer treatment. Another direction is the investigation of the potential use of CCT018159 in combination with other cancer treatments, such as immunotherapy. Finally, the use of CCT018159 in preclinical and clinical studies may provide valuable insights into the role of AKT in cancer development and progression.

Synthesis Methods

CCT018159 can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 4-chloro-3-nitropyridine with sodium methoxide, followed by the reaction of the resulting compound with 3-toluidine. The final step involves the reaction of the intermediate product with cyclohexyl isocyanate and sulfonyl chloride, resulting in the formation of CCT018159.

Scientific Research Applications

CCT018159 has been found to have potential applications in cancer research, specifically in the treatment of breast cancer. Studies have shown that CCT018159 inhibits the growth of breast cancer cells by blocking the activity of a protein called AKT, which is involved in the regulation of cell growth and survival. CCT018159 has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-cyclohexyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea

InChI

InChI=1S/C19H24N4O3S/c1-14-6-5-9-16(12-14)21-17-10-11-20-13-18(17)27(25,26)23-19(24)22-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,20,21)(H2,22,23,24)

InChI Key

ZHRQLPDDGKMPAP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.